4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
Description
4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions of the biphenyl structure, and a carboxylic acid group is attached to the 2 position
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGAYWVPAVKFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590920 | |
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537712-98-4 | |
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cross-Coupling Based Synthesis
This approach involves coupling appropriately substituted aryl halides and boronic acids to build the biphenyl framework with methyl and carboxylic acid groups in the correct positions.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Protection of carboxylic acid group (if present) as ester | Esterification with MeOH/HCl or similar | Protects acid during coupling |
| 2 | Suzuki-Miyaura coupling of 4-bromo-2-methylbenzoic acid ester with 2-methylphenylboronic acid | Pd(PPh₃)₄ catalyst, K₂CO₃ base, THF/water solvent, 80°C, 12 h | Efficient C-C bond formation |
| 3 | Deprotection of ester to regenerate carboxylic acid | Hydrolysis with NaOH/MeOH/H₂O, reflux, 6 h | Yields free acid |
| 4 | Purification | Recrystallization or chromatography | Ensures high purity |
- Monitoring reaction progress by thin-layer chromatography (TLC).
- Use of palladium catalysts and bases optimized for high yield.
- Purification by recrystallization or column chromatography to remove side products.
Oxidation of Methyl Groups on Biphenyl Precursors
An alternative is to start from 4,4'-dimethylbiphenyl derivatives and selectively oxidize the methyl group at the 2 position to a carboxylic acid.
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: 4,4'-dimethylbiphenyl | Commercially available or synthesized | Methyl groups at 4,4' positions |
| 2 | Selective oxidation of methyl group at 2-position | Strong oxidants such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions | Reaction temperature and time carefully controlled to avoid overoxidation |
| 3 | Work-up and purification | Recrystallization or chromatography | Removes unreacted starting material and side products |
This method relies on the differential reactivity of methyl groups and the position of substitution to achieve selective oxidation.
Industrial Preparation Considerations
- Catalysts: Use of cobalt and manganese catalysts in oxidation processes has been reported to improve yields and selectivity when oxidizing biphenyl derivatives to carboxylic acids.
- Solvents: Aliphatic monocarboxylic acids (e.g., acetic acid) are preferred solvents in oxidation reactions due to their ability to dissolve substrates and facilitate catalyst activity.
- Reaction Conditions: Typical oxidation temperatures range from 100°C to 240°C, with oxygen or air as the oxidant under controlled pressure.
- Purification: Crystallization from hot acetic acid followed by washing with water is effective for isolating the carboxylic acid product.
Experimental Data from Related Oxidation Processes
A detailed oxidation process for biphenyl derivatives (e.g., 4,4'-diisopropylbiphenyl to biphenyl-4,4'-dicarboxylic acid) provides insights applicable to 4,4'-dimethyl derivatives:
| Experiment No. | Catalyst (Co/Mn Acetates) | Temperature (°C) | Pressure (kg/cm²) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Co 12 g / Mn 24 g | 180 | 15 | 5 | 73.5 | 93.6 |
| 2 | Varying catalyst amounts | 180 | 15 | 3–6 | 65–75 | 90–95 |
- Reaction carried out in glacial acetic acid solvent.
- Air or molecular oxygen supplied continuously.
- Product crystallizes during reaction, facilitating isolation.
This demonstrates that oxidation of alkyl-substituted biphenyls with cobalt/manganese catalysts in acetic acid under oxygen atmosphere is a viable industrial method.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-bromo-2-methylbenzoic acid ester + 2-methylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/water | 80°C, 12 h | High selectivity, modular | Requires protected acid group |
| Ullmann Coupling | 4-iodo-2-methylbenzoic acid + 2-iodotoluene | CuI, 1,10-phenanthroline, DMF | 120°C, 24 h | Cost-effective catalyst | Longer reaction times |
| Oxidation of Methyl Groups | 4,4'-Dimethylbiphenyl | KMnO₄ or CrO₃, acidic medium | Reflux, several hours | Direct oxidation to acid | Potential overoxidation |
| Catalytic Oxidation | 4,4'-Diisopropylbiphenyl (analogous) | Co/Mn acetates, acetic acid | 180°C, 15 kg/cm², oxygen feed | High yield, easy purification | Requires specialized catalysts |
Research Findings and Notes
- The oxidation of 4,4'-diisopropylbiphenyl to biphenyl-4,4'-dicarboxylic acid demonstrates the effectiveness of cobalt/manganese catalysts under oxygen in acetic acid solvent, which can be adapted for 4,4'-dimethyl derivatives.
- Selective oxidation of methyl groups to carboxylic acids is achievable with strong oxidants but requires careful control to avoid side reactions.
- Cross-coupling methods allow for precise substitution patterns and are favored when starting from simpler building blocks, especially for complex substitution patterns.
- Purification by crystallization from hot acetic acid and water washing is standard to achieve high purity.
Scientific Research Applications
4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of polymers and other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Comparison with Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4,4’-Dicarboxy-[1,1’-biphenyl]: Contains two carboxylic acid groups, increasing its acidity and potential for forming salts and esters.
4,4’-Dihydroxy-[1,1’-biphenyl]: Contains hydroxyl groups, making it more hydrophilic and reactive in condensation reactions.
Uniqueness: 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Biological Activity
4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its biphenyl structure with two methyl groups and a carboxylic acid functional group, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Two aromatic rings (biphenyl)
- Two methyl groups at the para position
- A carboxylic acid group at the second position of one of the rings
Biological Activity Overview
Research on the biological activity of this compound indicates several areas of interest:
- Antioxidant Activity : Some studies suggest that biphenyl derivatives can exhibit antioxidant properties, which may help in mitigating oxidative stress in cells.
- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit various enzymes, including phospholipases and cyclooxygenases. The presence of the carboxylic acid group may enhance enzyme binding affinity.
- Anti-inflammatory Properties : Biphenyl derivatives have been investigated for their anti-inflammatory effects, potentially through modulation of inflammatory pathways.
Antioxidant Activity
A study published in Journal of Medicinal Chemistry highlighted that biphenyl derivatives could effectively scavenge free radicals, demonstrating a significant reduction in oxidative stress markers in vitro. This suggests that this compound may possess similar properties.
Enzyme Inhibition Studies
In a comparative analysis with other biphenyl carboxylic acids, it was found that modifications to the biphenyl structure significantly affect enzyme inhibition potency. For instance:
- IC50 Values : The compound exhibited an IC50 value in enzyme assays indicating moderate inhibition compared to standard inhibitors.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 15 | cPLA2 |
| Arachidonyl trifluoromethyl ketone | 11 | cPLA2 |
This table illustrates the competitive nature of this compound against established inhibitors.
Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of biphenyl derivatives reduced inflammation markers significantly. The mechanism was suggested to involve inhibition of cyclooxygenase enzymes.
Q & A
Q. What spectroscopic methods are recommended for characterizing 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid and its derivatives?
Methodological Answer:
- FTIR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and methyl substituents (C-H stretches).
- NMR (¹H and ¹³C) : Assign proton environments (e.g., aromatic protons, methyl groups) and confirm biphenyl backbone connectivity.
- LC-MS : Verify molecular weight and purity. For derivatives, monitor esterification or functionalization efficiency.
- X-ray Diffraction : Resolve crystal structure for absolute configuration confirmation, particularly for synthetic intermediates or chiral derivatives .
Q. How can the synthesis of this compound be optimized under mild conditions?
Methodological Answer:
- Catalyst Selection : Use natural acid catalysts (e.g., citric acid) for eco-friendly synthesis, as demonstrated in analogous Schiff base reactions involving biphenyl derivatives .
- Reaction Solvent : Opt for polar aprotic solvents (e.g., DMF or THF) to enhance solubility of aromatic intermediates.
- Temperature Control : Maintain reflux conditions (80–100°C) to balance reaction rate and byproduct minimization.
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for inhalation ).
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can ester derivatives of this compound be synthesized to improve solubility for biological assays?
Methodological Answer:
- Esterification Protocol : React the carboxylic acid with methanol or ethanol in the presence of H₂SO₄ or DCC/DMAP. Monitor progress via TLC or FTIR for ester C=O (~1740 cm⁻¹).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate esters. For dimethyl esters, refer to analogous biphenyl dicarboxylate syntheses .
Q. How can computational methods resolve discrepancies in spectral data for substituted biphenyl carboxylic acids?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Compare predicted NMR/IR spectra with experimental data to validate assignments.
- Cross-Validation : Combine experimental techniques (e.g., X-ray for crystal structure, LC-MS for molecular ion) with computational predictions to address ambiguities .
Q. What strategies are effective for functionalizing the biphenyl core to study structure-activity relationships (SAR)?
Methodological Answer:
- Electrophilic Aromatic Substitution : Introduce halogens (Br/Cl) at methyl-adjacent positions using FeBr₃ or AlCl₃ catalysts.
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to attach heteroaromatic groups to the biphenyl backbone.
- Advanced Functionalization : For azide derivatives, use diazidomethylation (e.g., 4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxylic acid synthesis ).
Q. How can thermal stability and decomposition pathways of this compound be analyzed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–600°C, N₂ atmosphere).
- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic decomposition events.
- Mechanistic Insight : Correlate thermal data with computational pyrolysis simulations to propose degradation pathways .
Note on Data Discrepancies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
